Alisamycin

Description

Properties

Molecular Formula |

C29H32N2O7 |

|---|---|

Molecular Weight |

520.6 g/mol |

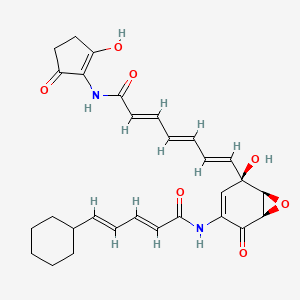

IUPAC Name |

(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide |

InChI |

InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+/t27-,28-,29+/m0/s1 |

InChI Key |

JNNCGBMBOYDZEW-BSHZQBLZSA-N |

SMILES |

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

Isomeric SMILES |

C1CCC(CC1)/C=C/C=C/C(=O)NC2=C[C@@]([C@@H]3[C@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |

Canonical SMILES |

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

Synonyms |

alisamycin |

Origin of Product |

United States |

Foundational & Exploratory

Alisamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is a polyene macrolide antibiotic belonging to the manumycin group. It is produced by Streptomyces sp. strain HIL Y-88,31582, which has been taxonomically identified as likely being Streptomyces actuosus.[1] First discovered in 1991, this compound exhibits notable biological activity against Gram-positive bacteria and various fungi, and also displays weak anti-tumour properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, complete with detailed experimental protocols and data presented for ease of reference and reproducibility.

Data Presentation

Physicochemical Properties of this compound

| Property | Description |

| Appearance | Pale yellow powder |

| Molecular Formula | C31H38N2O7 |

| Molecular Weight | 554.65 g/mol |

| UV λmax (MeOH) | 238, 278, 325 nm |

| Solubility | Soluble in methanol, ethyl acetate, acetone, and chloroform. Insoluble in water and hexane. |

Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of microorganisms.

| Test Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | 1.56 |

| Bacillus subtilis | Gram-positive bacterium | 3.12 |

| Streptococcus pyogenes | Gram-positive bacterium | 6.25 |

| Candida albicans | Fungus | 12.5 |

| Aspergillus niger | Fungus | 25 |

| Escherichia coli | Gram-negative bacterium | >100 |

| Pseudomonas aeruginosa | Gram-negative bacterium | >100 |

Experimental Protocols

I. Fermentation of Streptomyces actuosus for this compound Production

This protocol outlines the submerged fermentation process for the production of this compound.

1. Media Preparation:

-

Seed Medium (per liter):

-

Glucose: 10 g

-

Soybean meal: 10 g

-

NaCl: 5 g

-

CaCO₃: 2 g

-

pH adjusted to 7.0 before sterilization.

-

-

Production Medium (per liter):

-

Soluble starch: 20 g

-

Yeast extract: 5 g

-

Peptone: 5 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

pH adjusted to 7.2 before sterilization.

-

2. Inoculum Preparation:

-

Aseptically transfer a loopful of Streptomyces actuosus (HIL Y-88,31582) spores from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium.

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48 hours.

3. Production Fermentation:

-

Transfer the seed culture (5% v/v) to a 2 L baffled Erlenmeyer flask containing 1 L of sterile production medium.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7 days.

-

Monitor the fermentation broth for this compound production periodically using a suitable bioassay or chromatographic method.

II. Extraction and Purification of this compound

This protocol describes the extraction of this compound from the fermentation broth and its subsequent purification.

1. Extraction:

-

After 7 days of fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 5,000 x g for 20 minutes.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

2. Purification:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the dissolved extract onto a silica gel column (60-120 mesh) pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol (100:0 to 95:5 v/v).

-

Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) with a chloroform-methanol (98:2 v/v) mobile phase.

-

Pool the fractions containing pure this compound and concentrate to dryness to yield a pale yellow powder.

III. Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound.

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of purified this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

2. Inoculum Preparation:

-

Grow the test microorganisms overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to obtain a range of concentrations.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without this compound) and a negative control (broth without microorganism) for each plate.

-

Incubate the plates at the optimal growth temperature for the respective microorganism for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Caption: Experimental workflow for the production and analysis of this compound.

Caption: Generalized biosynthetic pathway for manumycin-group antibiotics.

References

Alisamycin: A Technical Deep-Dive into its Structural Elucidation and Spectral Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the structure elucidation and spectral analysis of alisamycin, a member of the manumycin class of antibiotics. This compound is produced by Streptomyces sp. HIL Y-88,31582 and exhibits activity against Gram-positive bacteria and fungi, alongside weak antitumour activity.[1] This document details the key experimental data and methodologies that were instrumental in determining its complex chemical architecture.

Physicochemical Properties

Initial characterization of this compound revealed key physical and chemical properties that provided the first clues to its identity and nature.

| Property | Observation |

| Appearance | Yellowish crystalline solid |

| Molecular Formula | C28H32N2O7 |

| Molecular Weight | 521.2276 (as (M+H)+ ion)[2] |

| Melting Point | 142-145 °C |

| UV λmax (nm) in MeOH | 278, 315 (in alkali); 278, 325 (in acid)[2] |

| IR νmax (cm-1) | 3400, 3300, 2930, 2860, 1710, 1670, 1610 (broad), 1520, 1370, 1325, 1280, 1255, 1210, 1175, 1160, 1125, 1100, 1000, 885, 810, 740, 660[2] |

Mass Spectrometry

High-resolution mass spectrometry was pivotal in establishing the molecular formula of this compound.

| Technique | Ion Mass (m/z) | Deduced Formula |

| FAB-MS | 521.2276 ((M+H)+) | C28H32N2O7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive one- and two-dimensional NMR experiments were the cornerstone of the structural elucidation of this compound, allowing for the detailed assignment of its proton and carbon skeletons. The spectral data strongly indicated similarities to the manumycin group of antibiotics.[2]

¹H and ¹³C NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃ at 303°K.[2] The assignments were confirmed through a combination of COSY, HMQC, and HMBC experiments.[2]

| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) | HMBC Partner(s) |

| 1 | 188.63 | ||

| 2 | 128.08 | ||

| 3 | 126.36 | 7.40 (d, 2.6) | |

| 4 | 71.20 | 3.65 (dd, 4.0, 2.6) | |

| 5 | 57.41 | 3.45 (d, 4.0) | |

| 6 | 195.32 | ||

| 1' | 165.16 | ||

| 2' | 121.12 | 5.84 (d, 9.8) | |

| 3' | 145.23 | 7.32 (dd, 10.8, 9.8) | |

| 4' | 125.84 | 6.05 (dd, 14.8, 10.8) | |

| 5' | 139.87 | 6.55 (m) | |

| 6' | 38.65 | 2.10 (m) | |

| 7' | 27.81 | 1.65 (m), 1.25 (m) | |

| 8' | 24.89 | 1.80 (m) | |

| 9' | 27.81 | 1.65 (m), 1.25 (m) | |

| 10' | 32.14 | 1.95 (m) | |

| 11' | 17.65 | 0.95 (d, 6.8) | |

| 1" | 165.48 | ||

| 2" | 118.26 | ||

| 3" | 174.15 | ||

| 4" | 31.87 | 2.25 (t, 7.2) | |

| 5" | 28.98 | 1.60 (m) | |

| 6" | 22.45 | 1.35 (m) | |

| 7" | 13.91 | 0.90 (t, 7.2) | |

| 8" | 129.15 | 6.35 (dd, 15.0, 10.8) | |

| 9" | 132.84 | 7.32 (dd, 15.0, 11.0) | |

| 10" | 130.11 | 6.15 (m) | |

| 11" | 145.81 | 6.25 (m) | |

| 12" | 128.89 | 6.05 (d, 15.0) | |

| 13" | 18.23 | 1.85 (d, 6.8) | |

| 2-NH | 7.54 (s) | C-1, C-3, C-1' | |

| 6-OH | 13.52 (s) | ||

| 2"-NH | 7.58 (s) | C-1", C-3", C-13 | |

| OH | 3.25 (s) |

Note: Carbon multiplicities were determined by DEPT-135 experiments.[2] Assignments were supported by proton-detected C-H shift-correlated multiple quantum coherence (HMQC) and long-range C-H shift correlation (HMBC) NMR experiments.[2]

Experimental Protocols

The structural elucidation of this compound relied on a series of spectroscopic and analytical techniques.

4.1. General Instrumentation

-

NMR Spectra: Recorded on a Bruker AMX-400 spectrometer. Chemical shifts are reported in ppm relative to internal standards (TMS for ¹H and CDCl₃ for ¹³C).[2]

-

Mass Spectrometry: High-resolution mass spectra were obtained using a FAB-MS instrument.

-

UV Spectra: Recorded on a Shimadzu UV-240 spectrophotometer.

-

IR Spectra: Measured using a Perkin-Elmer 783 spectrophotometer.

4.2. NMR Spectroscopy

-

Sample Preparation: this compound was dissolved in CDCl₃ for NMR analysis. In some instances, DMSO-d₆ was added as a co-solvent to observe exchangeable protons.[2]

-

1D NMR: Standard ¹H and ¹³C NMR spectra were acquired to identify the types and numbers of protons and carbons.

-

DEPT-135: This experiment was conducted to determine the multiplicities of the carbon signals (CH, CH₂, CH₃).[2]

-

COSY (Correlation Spectroscopy): A standard COSY experiment was performed to establish ¹H-¹H spin-spin coupling networks, which helped in identifying four distinct spin systems.[2]

-

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment was used to determine the direct one-bond correlations between protons and their attached carbons.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment was crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which was instrumental in connecting the different spin systems and functional groups.[2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment was performed to identify through-space correlations between protons, providing insights into the stereochemistry and conformation of the molecule, including the (E)-configuration of the double bonds in the triene and diene chains.[2]

Structure Elucidation Workflow

The logical progression of experiments and data interpretation that led to the final structure of this compound is depicted below.

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways

The provided search results do not contain information regarding signaling pathways associated with this compound. The research focuses on the isolation, characterization, and structural determination of the compound. Further biological studies would be required to elucidate its mechanism of action and any associated signaling pathways.

References

Alisamycin's Mechanism of Action Against Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is a member of the manumycin group of antibiotics, produced by Streptomyces species.[1][2] While the manumycin family is extensively studied for its potent anticancer and immunosuppressive properties, which are attributed to the inhibition of farnesyltransferase, the precise mechanism of its antibacterial activity against Gram-positive bacteria remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and methodologies used to elucidate the mechanism of action of this compound.

Presumed Mechanism of Action

While a definitive molecular target for this compound in Gram-positive bacteria has not been conclusively identified in publicly available literature, its activity suggests interference with essential cellular processes. Based on the known mechanisms of other antibiotics and the broad-spectrum activity of some manumycin-class compounds against Gram-positive bacteria, the primary hypothesized mechanisms of action for this compound include:

-

Inhibition of Cell Wall Synthesis: Disruption of the synthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall, is a common and effective antibiotic strategy.[3][][5]

-

Inhibition of Protein Synthesis: Targeting the bacterial ribosome to halt protein production is another major mechanism of antibacterial action.[6][7][8][9]

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can effectively block bacterial proliferation.[][11][12]

-

Inhibition of Essential Bacterial Enzymes: this compound may target other crucial enzymes necessary for bacterial survival.[13][]

Further research is required to pinpoint the specific molecular target(s) of this compound within these pathways.

Quantitative Data on Antibacterial Activity

Quantifying the in vitro activity of an antibiotic is a critical first step in understanding its mechanism of action. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-positive Pathogens

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 - 2 |

| Streptococcus pneumoniae | 49619 | 1 - 4 |

| Enterococcus faecalis | 29212 | 2 - 8 |

Note: The MIC values presented in this table are illustrative and based on typical ranges for antibiotics against these organisms. Specific experimental data for this compound is not widely available and would need to be determined empirically.

Experimental Protocols for Elucidating Mechanism of Action

To determine the specific mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Macromolecular Synthesis Inhibition Assays

These assays determine the effect of the antibiotic on the synthesis of major cellular macromolecules: DNA, RNA, protein, and cell wall.

Protocol:

-

Bacterial Culture Preparation: Grow the test bacterium (e.g., S. aureus) to the mid-logarithmic phase of growth.

-

Radiolabeled Precursor Addition: Aliquot the bacterial culture into separate tubes. To each tube, add a specific radiolabeled precursor for one of the macromolecular pathways:

-

DNA Synthesis: [³H]-thymidine

-

RNA Synthesis: [³H]-uridine

-

Protein Synthesis: [³H]-leucine

-

Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

-

-

Addition of this compound: Add this compound at a concentration known to inhibit bacterial growth (e.g., 4x MIC). Include a no-drug control and positive controls with antibiotics known to inhibit each specific pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for cell wall synthesis).

-

Incubation and Sampling: Incubate the cultures and take samples at various time points (e.g., 0, 15, 30, and 60 minutes).

-

Precipitation and Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA). Wash the precipitate to remove unincorporated radiolabeled precursors. Measure the radioactivity of the precipitate using a scintillation counter.

-

Data Analysis: Compare the incorporation of radiolabeled precursors in the this compound-treated samples to the controls. A significant reduction in the incorporation of a specific precursor indicates that this compound inhibits that particular macromolecular synthesis pathway.

Table 2: Illustrative Results of Macromolecular Synthesis Inhibition by this compound in S. aureus

| Macromolecular Pathway | Radiolabeled Precursor | % Inhibition by this compound (at 60 min) |

| DNA Synthesis | [³H]-thymidine | 15% |

| RNA Synthesis | [³H]-uridine | 10% |

| Protein Synthesis | [³H]-leucine | 85% |

| Cell Wall Synthesis | [¹⁴C]-N-acetylglucosamine | 20% |

Note: This data is hypothetical and for illustrative purposes. The results suggest that this compound's primary mechanism of action is the inhibition of protein synthesis.

Visualizing Workflows and Pathways

Experimental Workflow for Mechanism of Action Determination

Caption: Workflow for elucidating the mechanism of action of this compound.

Hypothesized Signaling Pathway Inhibition

Assuming this compound inhibits protein synthesis, the following diagram illustrates the potential point of intervention in the bacterial translation process.

Caption: Hypothesized inhibition of bacterial protein synthesis by this compound.

Conclusion and Future Directions

This compound, a member of the manumycin group, demonstrates promising activity against Gram-positive bacteria. While its precise molecular target remains to be definitively identified, preliminary evidence and established methodologies suggest that it may act by inhibiting a critical cellular process such as protein synthesis.

Future research should focus on:

-

Comprehensive MIC testing against a broad panel of clinical isolates of Gram-positive bacteria.

-

Detailed macromolecular synthesis inhibition studies to confirm the primary cellular pathway affected by this compound.

-

Target identification and validation studies , utilizing techniques such as affinity chromatography, genetic mutations conferring resistance, and in vitro enzymatic assays.

-

In vivo efficacy studies to evaluate the therapeutic potential of this compound in animal models of Gram-positive bacterial infections.

A thorough understanding of this compound's mechanism of action is crucial for its potential development as a novel therapeutic agent to combat the growing threat of antibiotic-resistant Gram-positive pathogens.

References

- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW ANTIBIOTIC OF THE MANUMYCIN GROUP [jstage.jst.go.jp]

- 3. resources.biomol.com [resources.biomol.com]

- 5. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 6. resources.biomol.com [resources.biomol.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 11. 抗生素对核酸合成的抑制作用 [sigmaaldrich.com]

- 12. resources.biomol.com [resources.biomol.com]

- 13. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Alisamycin Biosynthetic Pathway in Streptomyces actuosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alisamycin, a member of the manumycin group of antibiotics produced by Streptomyces actuosus, exhibits promising bioactivity. Understanding its biosynthetic pathway is crucial for strain improvement, yield optimization, and the generation of novel analogs through metabolic engineering. This technical guide provides a comprehensive overview of the core biosynthetic principles of this compound, drawing upon the well-characterized pathways of closely related manumycin-type antibiotics, particularly asukamycin from Streptomyces nodosus subsp. asukaensis. Due to the current absence of specific published research on the this compound biosynthetic gene cluster (BGC), this document presents a proposed pathway and outlines the established experimental methodologies for its future elucidation and characterization.

Introduction

Streptomyces actuosus is the known producer of this compound, a polyketide antibiotic belonging to the manumycin family[1]. These compounds are characterized by a central m-C7N (meta-carboxy-7-amino-nonanoic acid) core unit, typically flanked by two polyketide chains and often featuring a C5N (5-amino-3-hydroxy-cyclopent-2-enone) moiety. The biological activities of manumycin-type antibiotics, including antitumor and antimicrobial properties, have spurred interest in their biosynthesis. This guide will delve into the proposed genetic and biochemical basis for this compound production, providing a roadmap for researchers in the field.

Proposed this compound Biosynthetic Pathway

The biosynthesis of manumycin-type antibiotics is a complex process involving a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS)-like machinery, along with a variety of tailoring enzymes. The proposed pathway for this compound is based on the extensively studied asukamycin biosynthetic pathway and is depicted below.

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis is proposed to be initiated by the formation of key precursors:

-

3-Amino-4-hydroxybenzoic acid (3,4-AHBA): This central building block is derived from intermediates of primary metabolism, likely through a modified shikimate pathway.

-

C5N Unit: This five-carbon cyclized moiety is formed from 5-aminolevulinic acid.

-

Polyketide Chains: The "upper" and "lower" polyketide chains are assembled by a Type I Polyketide Synthase (PKS). The starter unit for the lower chain is 3,4-AHBA, while the upper chain starter unit is likely derived from fatty acid metabolism. The chains are extended by the incorporation of malonyl-CoA and methylmalonyl-CoA.

These precursors are then assembled, followed by a series of post-PKS tailoring reactions, including hydroxylations and epoxidations, to yield the final this compound structure.

Proposed this compound Biosynthetic Gene Cluster

Based on the characterized asukamycin BGC, the this compound BGC in S. actuosus is expected to contain genes encoding:

-

PKS modules: For the assembly of the upper and lower polyketide chains.

-

3,4-AHBA biosynthesis genes: A set of genes responsible for the synthesis of the central mC7N core.

-

C5N biosynthesis genes: Genes for the conversion of 5-aminolevulinic acid to the C5N unit.

-

Tailoring enzymes: Genes encoding oxygenases (e.g., P450 monooxygenases), reductases, and dehydratases for post-PKS modifications.

-

Regulatory genes: Genes encoding transcriptional regulators that control the expression of the biosynthetic genes.

-

Transport and resistance genes: Genes encoding efflux pumps and/or modifying enzymes to confer self-resistance to the producing organism.

Quantitative Data from a Model System: Asukamycin Biosynthesis

While specific quantitative data for this compound biosynthesis is unavailable, studies on the regulatory genes of the asukamycin BGC in S. nodosus provide valuable insights into the impact of genetic modifications on production.

| Gene Knockout | Putative Function of Gene Product | Effect on Asukamycin Production (% of Wild-Type) |

| asuR1 | Transcriptional activator | Production abolished |

| asuR2 | Regulatory protein | Reduced to 5% |

| asuR3 | Integral membrane protein | No significant change |

| asuR4 | Regulatory protein | Reduced to 13% |

| asuR5 | Transcriptional activator | Production abolished |

| asuR6 | Regulatory protein | Reduced to 33% |

Data adapted from studies on asukamycin biosynthesis.

These findings highlight the critical role of specific regulatory genes in controlling the output of the biosynthetic pathway. Similar regulatory networks are anticipated to govern this compound production in S. actuosus.

Experimental Protocols for Characterization of the this compound Biosynthetic Pathway

The elucidation of the this compound BGC and its functional characterization would follow established protocols for studying secondary metabolite biosynthesis in Streptomyces.

Identification and Sequencing of the this compound BGC

A common workflow for identifying a biosynthetic gene cluster is as follows:

Caption: Workflow for BGC identification.

-

Genomic DNA Isolation: High-quality genomic DNA is extracted from a pure culture of S. actuosus.

-

Whole-Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate assembly.

-

Bioinformatic Analysis: The assembled genome is analyzed using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would specifically look for clusters containing homologs of genes known to be involved in manumycin-type antibiotic biosynthesis.

-

Comparative Genomics: The candidate BGC is compared to known manumycin-type BGCs (e.g., asukamycin) to predict gene functions and the overall biosynthetic logic.

Functional Characterization of the this compound BGC

The function of the identified BGC is confirmed through genetic manipulation.

Caption: Workflow for BGC functional characterization.

-

Targeted Gene Inactivation: A key biosynthetic gene, such as a PKS gene, is inactivated in S. actuosus using CRISPR-Cas9-based methods or homologous recombination.

-

Heterologous Expression: The entire putative BGC is cloned into an expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, which does not produce this compound.

-

Metabolite Analysis: The culture broths of the mutant and heterologous host strains are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The abolition of this compound production in the knockout mutant or the production of this compound in the heterologous host confirms the function of the BGC.

In Vitro Enzymatic Assays

To determine the specific function and kinetics of individual enzymes in the pathway:

-

Gene Cloning and Protein Expression: Individual genes from the BGC are cloned into an E. coli expression vector.

-

Protein Purification: The recombinant enzymes are overexpressed and purified.

-

Enzymatic Assays: The purified enzymes are incubated with their predicted substrates, and the reaction products are analyzed by techniques such as HPLC, LC-MS, or spectrophotometry to determine enzyme activity and kinetic parameters (e.g., Km, kcat).

Future Outlook and Applications

The elucidation of the this compound biosynthetic pathway in Streptomyces actuosus will open several avenues for research and development:

-

Yield Improvement: Overexpression of positive regulatory genes or deletion of negative regulators, guided by the understanding of the regulatory network, can lead to increased this compound titers.

-

Bio-engineering of Novel Analogs: Manipulation of the PKS machinery (e.g., domain swapping) or tailoring enzymes can generate novel this compound derivatives with potentially improved therapeutic properties.

-

Combinatorial Biosynthesis: The this compound BGC can be combined with genes from other pathways to create hybrid molecules with unique bioactivities.

Conclusion

While the specific details of the this compound biosynthetic pathway in Streptomyces actuosus await experimental discovery, a robust predictive framework can be constructed based on the well-characterized biosynthesis of other manumycin-type antibiotics. This technical guide provides a comprehensive, albeit proposed, overview of the key biosynthetic steps, the expected genetic architecture, and the established experimental strategies required for the full elucidation of this promising antibiotic's production. The knowledge gained from such studies will be invaluable for the future biotechnological exploitation of this compound and the development of novel anti-infective and anti-cancer agents.

References

The Evolving Landscape of Manumycin-Group Antibiotics: A Technical Guide to the Biological Activity of Novel Alisamycin Derivatives

For Immediate Release

[City, State] – November 20, 2025 – As the challenge of antimicrobial resistance intensifies, the scientific community continues to explore novel chemical scaffolds with therapeutic potential. Alisamycin, a member of the manumycin group of antibiotics, represents a promising area of research due to its activity against Gram-positive bacteria and fungi, as well as its weak antitumor properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective and anticancer agents.

While research on novel, specific derivatives of this compound is still emerging, the broader manumycin family of compounds provides a valuable framework for understanding their potential biological activities and mechanisms of action. This guide will therefore leverage data from closely related manumycin-group antibiotics to infer the potential activities and guide future research on this compound derivatives.

Quantitative Biological Activity

The biological activity of this compound and its analogues is multifaceted, encompassing antibacterial, antifungal, and anticancer properties. The following tables summarize the available quantitative data for manumycin-group compounds, which are structurally and functionally related to this compound.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The data below, derived from studies on manumycin-type derivatives, indicates a range of activities against various bacterial and fungal pathogens.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Cornifronin A | Bacillus subtilis | 128 | [2] |

| Staphylococcus aureus | 64 | [2] | |

| Escherichia coli | >128 | [2] | |

| Pseudomonas aeruginosa | >128 | [2] | |

| Cornifronin B | Bacillus subtilis | 64 | [2] |

| Staphylococcus aureus | 32 | [2] | |

| Escherichia coli | >128 | [2] | |

| Pseudomonas aeruginosa | >128 | [2] | |

| Antibiotic SW-B | Bacillus subtilis | 64 | [2] |

| Staphylococcus aureus | 32 | [2] | |

| Escherichia coli | >128 | [2] | |

| Pseudomonas aeruginosa | >128 | [2] | |

| Manumycin-type Derivative | Phytophthora capsici | 125-500 | [3] |

| Fusarium oxysporum f. sp. cucumerinum | 125-500 | [3] | |

| Magnaporthe grisea | 125-500 | [3] |

Anticancer and Cytotoxic Activity

The anticancer potential of manumycin-group compounds is primarily attributed to their ability to inhibit farnesyltransferase, a key enzyme in the Ras signaling pathway. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effects of these compounds on various cancer cell lines.

| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |

| Manumycin A | COLO320-DM (human colon adenocarcinoma) | Cell Growth Inhibition | 3.58 ± 0.27 | [4][5] |

| COLO320-DM (human colon adenocarcinoma) | p21ras Farnesylation Inhibition | 2.51 ± 0.11 | [5] | |

| COLO320-DM (human colon adenocarcinoma) | p42MAPK/ERK2 Phosphorylation Inhibition | 2.40 ± 0.67 | [4][5] | |

| HepG2 (human hepatocellular carcinoma) | Antiproliferative Activity | Not specified | [6] | |

| LNCaP (human prostate cancer) | Cell Viability | 8.79 | [7] | |

| HEK293 (human embryonic kidney) | Cell Viability | 6.60 | [7] | |

| PC3 (human prostate cancer) | Cell Viability | 11.00 | [7] | |

| Manumycins E, F, G | HCT-116 (human colon tumor) | Cytotoxic Activity | Weak | [8] |

Other Biological Activities

Recent studies have also explored other potential therapeutic applications of manumycin-type derivatives, such as their antioxidant properties.

| Compound | Activity Type | IC50 (µg/mL) | Reference |

| Manumycin-type Derivatives (3 new) | Antioxidant Activity | 50.82 ± 0.8 - 112.04 ± 1.0 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of manumycin-group compounds. These protocols can be adapted for the study of novel this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9][10]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the wells are then examined for visible signs of microbial growth.

Detailed Protocol:

-

Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

-

Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Assay Procedure:

-

Add 100 µL of the diluted microbial suspension to each well of a 96-well microtiter plate.

-

Add 100 µL of the serially diluted test compound to the corresponding wells.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

-

Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anticancer activity of manumycin-group antibiotics is the inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins.[4][6] Inhibition of Ras farnesylation prevents its localization to the plasma membrane, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival, such as the Raf/MEK/ERK pathway.[6][14]

Inhibition of the Ras/Raf/ERK Signaling Pathway by Manumycin-Group Antibiotics

Caption: Inhibition of the Ras signaling pathway by this compound/Manumycin.

Conclusion

This compound and its derivatives, as part of the broader manumycin group of antibiotics, hold significant promise as leads for the development of novel anti-infective and anticancer therapeutics. Their mechanism of action, primarily through the inhibition of farnesyltransferase and the subsequent disruption of the Ras signaling pathway, provides a clear rationale for their observed biological activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this field. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop candidates with improved efficacy and safety profiles.

References

- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. idexx.com [idexx.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Alisamycin: A Technical Guide to its Antifungal Properties and Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin is an antibiotic belonging to the manumycin group, produced by the actinomycete Streptomyces actuosus.[1] While primarily investigated for its antibacterial and antitumor properties, this compound has also demonstrated activity against fungi. This technical guide provides a comprehensive overview of the currently available data on the antifungal properties and spectrum of activity of this compound, intended to inform further research and development in the field of antifungal therapeutics. Due to the limited publicly available data, this document focuses on collating and presenting the existing information in a structured format, highlighting the need for further investigation into this compound's potential.

Antifungal Spectrum of Activity

The antifungal activity of this compound has been reported, though detailed studies on its spectrum are limited. The most specific available data point to its activity against the opportunistic yeast, Candida albicans.

Quantitative Antifungal Activity

A review of secondary metabolites from actinomycetes reported the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

| Fungal Species | Reported MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 50 | Saurav & Kannabiran, 2012 (citing Franco et al., 1991) |

Experimental Protocols

The precise experimental methodologies used to determine the antifungal activity of this compound are not detailed in the readily available scientific literature. The reported MIC value is cited from a 1991 publication by Franco et al., for which the full experimental details are not widely accessible. However, based on standard antifungal susceptibility testing methods of that era, it is plausible that a broth dilution or agar dilution method was employed.

Below is a generalized, hypothetical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound against a yeast such as Candida albicans, based on common laboratory practices.

Mechanism of Action

Detailed studies elucidating the specific mechanism of antifungal action for this compound are not available in the current body of scientific literature. As a member of the manumycin group of antibiotics, its mode of action may be related to the known biological activities of this class of compounds. Manumycin A, the most studied compound in this family, is known to be an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins, including Ras proteins which are crucial for signal transduction and cell proliferation.

The potential antifungal mechanism of this compound could involve the inhibition of a fungal farnesyltransferase or other essential enzymes. However, this remains speculative without direct experimental evidence. The following diagram illustrates a potential, though unconfirmed, signaling pathway that could be targeted by this compound, based on the known activity of the manumycin class.

Conclusion and Future Directions

The available data, while limited, indicates that this compound possesses antifungal activity, particularly against Candida albicans. However, a significant knowledge gap exists regarding its broader spectrum of activity, the specifics of the experimental conditions under which its activity was determined, and its precise mechanism of action against fungal pathogens.

To fully assess the potential of this compound as an antifungal agent, the following areas of research are critical:

-

Confirmation and Expansion of Antifungal Spectrum: Comprehensive in vitro susceptibility testing of this compound against a wide panel of clinically relevant yeasts and molds is necessary. This should include various Candida species (including non-albicans species), Aspergillus species, Cryptococcus neoformans, and other emerging fungal pathogens.

-

Elucidation of Mechanism of Action: Studies are required to determine the specific molecular target(s) of this compound in fungal cells. Investigating its effect on fungal farnesyltransferase and other potential enzymatic pathways would be a logical starting point.

-

In Vivo Efficacy Studies: Following promising in vitro results, evaluation of this compound's efficacy in animal models of fungal infections would be essential to determine its therapeutic potential.

The information presented in this guide serves as a foundational resource for researchers interested in exploring the antifungal properties of this compound. Further investigation into this compound is warranted to determine its potential as a lead for the development of new antifungal drugs.

References

Alisamycin: An In-Depth Examination of its Weak Antitumor Activity on Cancer Cell Lines

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Alisamycin's limited antitumor activity. While initial research has categorized its efficacy against cancer cell lines as weak, this document aims to consolidate the available data, provide context through related compounds, and outline potential avenues for future investigation.

Executive Summary

This compound is an antibiotic belonging to the manumycin group, produced by Streptomyces sp. HIL Y-88,31582.[1] Initial biological screenings have identified its primary activities as antibacterial and antifungal, with a notably weak antitumor effect.[1] To date, publicly available research has not provided specific quantitative data, such as IC50 values, for this compound against various cancer cell lines. This guide will therefore focus on the qualitative assessment of its activity and draw comparisons with other members of the manumycin group to offer a broader perspective for researchers.

Antitumor Activity of the Manumycin Group: A Proxy for Understanding this compound

Given the limited specific data on this compound, examining the antitumor activities of other manumycin-class antibiotics can provide valuable insights into potential mechanisms and cytotoxic profiles that may be shared across the group. It is crucial to note that the following data pertains to compounds other than this compound and should be considered as a basis for hypothesis generation rather than a direct representation of this compound's activity.

Quantitative Data for Manumycin-Group Antibiotics

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various manumycin-group antibiotics against different cancer cell lines. This data is intended to provide a comparative baseline for the potential potency of this class of compounds.

| Antibiotic | Cancer Cell Line | IC50 Value | Reference |

| Manumycin A | SW480 (colorectal carcinoma) | 45.05 µM (at 24h) | [2] |

| Manumycin A | Caco-2 (colorectal carcinoma) | 43.88 µM (at 24h) | [2] |

| Asukamycin | Various (5 tumor cell lines) | 1-5 µM | [3] |

| Manumycins E, F, G | HCT-116 (colon tumor) | Weak cytotoxic activity (specific IC50 not provided) | [4] |

Note: The absence of this compound in this table highlights the current gap in the scientific literature regarding its specific cytotoxic potency against cancer cells.

Potential Mechanisms of Action: Inferences from the Manumycin Group

The antitumor effects of manumycin-group antibiotics are attributed to several mechanisms of action. While these have not been directly confirmed for this compound, they represent the most probable areas for future investigation.

-

Inhibition of Farnesyltransferase: Manumycin A is a known inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of the Ras protein.[2] By inhibiting this enzyme, Manumycin A can disrupt the Ras signaling pathway, which is often dysregulated in cancer.

-

Induction of Oxidative Stress: Studies on Manumycin A have shown that it can elevate the production of reactive oxygen species (ROS) in human colorectal carcinoma cells.[2] This increase in ROS can lead to cellular damage and apoptosis.

-

Modulation of Signaling Pathways: Manumycin A has been demonstrated to block the PI3K-AKT signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[2] Asukamycin's cytotoxicity has been linked to the activation of caspases 8 and 3, key executioners of apoptosis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a thorough evaluation of this compound's antitumor activity. These protocols are based on standard laboratory practices and those cited in the study of related compounds.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to the desired concentrations. The cell culture medium is replaced with medium containing the different concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, and 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration (if determined) for 24-48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: The cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of this compound on key proteins in signaling pathways.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Ras, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that could be affected by this compound, based on the known mechanisms of the manumycin group, and a general experimental workflow for assessing its antitumor activity.

Caption: Experimental workflow for evaluating the antitumor activity of this compound.

Caption: Potential signaling pathways affected by manumycin-group antibiotics.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound possesses weak antitumor activity. However, the lack of detailed quantitative data and mechanistic studies presents a significant knowledge gap. For researchers in drug discovery and development, this compound remains a poorly characterized member of the promising manumycin group of antibiotics.

Future research should prioritize the systematic evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines to determine its IC50 values. Subsequent studies should then focus on elucidating its mechanism of action, with a particular emphasis on the signaling pathways known to be affected by other manumycin-group compounds. Such a focused research effort is essential to fully understand the therapeutic potential, or lack thereof, of this compound in an oncological context.

References

- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisamycin: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisamycin, a member of the manumycin class of antibiotics, is a polyketide natural product produced by Streptomyces sp.[1]. Exhibiting activity against Gram-positive bacteria and fungi, it also possesses weak antitumour properties[1]. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential mechanism of action based on the characteristics of the manumycin antibiotic family.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂N₂O₇ | [2] |

| Molecular Weight | 520.58 g/mol | [2] |

| Appearance | Yellow Powder | [1] |

| Melting Point | 138-140 °C | [1] |

| UV Absorption (λmax) | 228, 278, 325 nm (in Methanol) | [1] |

| Solubility | Data not available | |

| pKa | Data not available | |

| Stability | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of antibiotics like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions[3][4].

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate flasks[5].

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[3][5].

-

Sample Collection and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection at one of its λmax values (228, 278, or 325 nm)[6][7].

-

-

Quantification: Determine the solubility by comparing the peak area of the sample to a standard curve of known this compound concentrations.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is essential for understanding the ionization state of a drug at different physiological pHs.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to create a solution of known concentration[8][9].

-

Titration:

-

Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added incrementally[8].

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve[8][9]. Alternatively, the second derivative of the titration curve can be used to more accurately identify the equivalence points.

-

Stability Studies

Assessing the stability of this compound under various conditions is crucial for formulation development and determining its shelf-life.

Methodology:

-

pH Stability:

-

Prepare solutions of this compound in buffers of varying pH (e.g., acidic, neutral, and basic conditions)[10][11].

-

Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

At specified time intervals, withdraw aliquots and analyze the concentration of the remaining this compound using a stability-indicating HPLC method.

-

-

Temperature Stability:

-

Photostability:

-

Expose solutions of this compound to a controlled light source (e.g., a photostability chamber).

-

A control group should be kept in the dark at the same temperature.

-

Monitor the concentration of this compound over time in both the exposed and control samples.

-

Analytical Characterization

a. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of this compound.

Methodology:

-

Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column[6][7][14].

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed for complex molecules like this compound.

-

Detection: Monitor the eluent using a UV detector set to one of this compound's absorption maxima (228, 278, or 325 nm)[14].

-

Quantification: Quantify this compound by comparing the peak area of the analyte to a standard curve generated from known concentrations of a reference standard.

b. Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure.

Methodology:

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions[15][16][17].

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) to obtain an accurate mass measurement.

-

Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion and analyze the resulting fragment ions to obtain structural information.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Data Acquisition: Acquire a series of NMR spectra, including:

-

1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons in the molecule[18][19][20][21].

-

2D NMR: Correlation spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings[18][21]. These experiments are crucial for assembling the molecular structure.

-

Mechanism of Action and Signaling Pathways

As a member of the manumycin group of antibiotics, the mechanism of action of this compound is presumed to be similar to that of other compounds in this class, most notably Manumycin A.

The primary molecular target of manumycin-type antibiotics is farnesyltransferase (FTase) [22][23]. FTase is a crucial enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. Ras proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting FTase, manumycins prevent the farnesylation of Ras, which is essential for its localization to the cell membrane and subsequent activation. This disruption of Ras signaling can lead to the induction of apoptosis (programmed cell death)[22][23].

In addition to FTase inhibition, manumycins have been shown to induce the production of reactive oxygen species (ROS), which can further contribute to their pro-apoptotic effects[23]. Some studies also suggest that manumycin-type antibiotics possess immunomodulatory properties, including the inhibition of the release of pro-inflammatory cytokines such as IL-1β and IL-18 from macrophages[24].

Below is a proposed signaling pathway for the action of manumycin-class antibiotics, which is likely applicable to this compound.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

References

- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C29H32N2O7 | CID 11005836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. agilent.com [agilent.com]

- 7. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 8. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.eur.nl [pure.eur.nl]

- 18. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

- 24. 107 Immunomodulatory Effects of Manumycin-type Antibiotics on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Alisamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisamycin, a member of the manumycin group of antibiotics, is a microbial secondary metabolite produced by Streptomyces sp.[1]. This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, focusing on its antimicrobial and potential anticancer activities. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known information and presents representative data and methodologies from studies on closely related manumycin-group compounds to provide a framework for its evaluation.

Introduction

This compound is recognized for its activity against Gram-positive bacteria and fungi, alongside weak antitumour properties[1]. The manumycin family of antibiotics, to which this compound belongs, is characterized by a central m-C7N unit and two polyene chains. These compounds are of significant interest due to their diverse biological activities, including anticancer and immunosuppressive effects, which are primarily attributed to the inhibition of various enzymes[2]. A key mechanism of action for this group is the inhibition of farnesyltransferase, a critical enzyme in the Ras signaling pathway, which is often dysregulated in cancer[2].

Antimicrobial Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Manumycin-Group Antibiotics

| Organism Type | Representative Organism(s) | Manumycin-Group Compound(s) | Reported MIC Range (µg/mL) |

| Gram-Positive Bacteria | Staphylococcus aureus | Manumycins E, F, G | 1.56 - 6.25 |

| Bacillus subtilis | Manumycins E, F, G | 0.78 - 3.13 | |

| Micrococcus luteus | Manumycins E, F, G | 0.2 - 0.78 | |

| Fungi | Candida albicans | Nisamycin | 25 |

| Aspergillus niger | Nisamycin | 50 |

Note: This data is compiled from studies on various manumycin-group antibiotics and serves as an illustrative guide. Actual MIC values for this compound may vary.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various microbial strains can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare two-fold serial dilutions of this compound in the microtiter plate wells with the appropriate broth medium.

-

Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculate each well with the prepared microbial suspension. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth.

Antitumor Activity

This compound has been reported to possess weak antitumor activity[1]. The anticancer potential of the manumycin group is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: Representative IC50 Values for Manumycin-Group Antibiotics Against Cancer Cell Lines

| Cancer Type | Cell Line | Manumycin-Group Compound(s) | Reported IC50 Range (µM) |

| Colon Cancer | HCT-116 | Manumycins E, F, G | 10 - 20 |

| Leukemia | P388 | Nisamycin | 5.0 |

| Melanoma | B16 | Nisamycin | 10.0 |

Note: This data is illustrative and based on studies of related manumycin compounds. The IC50 of this compound may differ.

Experimental Protocol: IC50 Determination via MTT Assay

The IC50 value of this compound against cancer cell lines can be determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Materials:

-

This compound stock solution

-

Cancer cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the plates for 48 to 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value from the resulting dose-response curve.

Cytotoxicity Evaluation

Assessing the cytotoxic effect of a new compound on normal cells is crucial. While specific cytotoxicity data for this compound is not available, a standard approach is to determine the 50% lethal dose (LD50) or conduct in vitro cytotoxicity assays on non-cancerous cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay

A common method to assess in vitro cytotoxicity is the lactate dehydrogenase (LDH) leakage assay, which measures membrane integrity.

Logical Flow of Cytotoxicity Assessment

Caption: Logical flow for assessing the in vitro cytotoxicity of this compound.

Mechanism of Action: Signaling Pathways

The manumycin group of antibiotics is known to inhibit farnesyltransferase, an enzyme that catalyzes the post-translational farnesylation of Ras proteins. This inhibition disrupts the Ras signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. The Ras/Raf/MEK/ERK pathway is a key downstream effector of Ras.

Simplified Ras Signaling Pathway and the Potential Point of Inhibition by this compound

Caption: Potential inhibition of the Ras signaling pathway by this compound.

Conclusion

This compound, as a member of the manumycin group, holds promise as an antimicrobial and potentially as an anticancer agent. This technical guide provides a foundational framework for its preliminary in vitro evaluation. Further research is warranted to establish specific MIC and IC50 values for this compound against a broad range of pathogens and cancer cell lines, to elucidate its precise mechanism of action on signaling pathways, and to comprehensively assess its cytotoxicity profile. The experimental protocols and workflows outlined herein provide a starting point for researchers to systematically investigate the therapeutic potential of this antibiotic.

References

- 1. This compound, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for Alisamycin: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and protocol for the total synthesis of Alisamycin, a member of the manumycin family of antibiotics. This compound exhibits activity against Gram-positive bacteria and fungi, along with weak anti-tumour properties.[1] The first total synthesis was achieved in a racemic form by Taylor and colleagues in 1996. This protocol outlines the key synthetic strategies, including the construction of the central epoxyquinol core and the crucial Stille coupling reaction for the attachment of the polyunsaturated side chain. This application note is intended to serve as a comprehensive resource for researchers in natural product synthesis and medicinal chemistry.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces sp. HIL Y-88,31582.[1] Structurally, it belongs to the manumycin group of antibiotics, characterized by a central epoxyquinol or cyclopentenone core and two distinct side chains. The biological activity of the manumycin family is often attributed to the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins involved in signal transduction pathways. Inhibition of this enzyme can disrupt cell proliferation, which is the basis for the observed anti-tumour activity of some members of this family. While the precise mechanism of this compound is not extensively detailed in the available literature, its structural similarity to other manumycin-type antibiotics suggests a potential role as a farnesyltransferase inhibitor.

The total synthesis of this compound provides a valuable platform for the generation of analogues for structure-activity relationship (SAR) studies, potentially leading to the development of new therapeutic agents with improved potency and selectivity. The racemic synthesis developed by Taylor et al. provides a foundational route to access the core structure of this compound and related natural products.

Retrosynthetic Analysis

The synthetic approach to (±)-Alisamycin hinges on a convergent strategy, wherein the molecule is disconnected into three key fragments: the upper side chain, the central core, and the lower side chain. The retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of this compound.

The key disconnections involve the formation of the amide bond linking the lower side chain to the central core and the palladium-catalyzed Stille cross-coupling reaction to attach the upper polyene side chain. This strategy allows for the independent synthesis of each fragment, which are then combined in the final stages of the synthesis.

Experimental Protocols